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Compound of Interest

Compound Name: 2,3,6-Trimethyloctane

Cat. No.: B13934434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical

properties, and analytical considerations for 2,3,6-trimethyloctane. The information is intended

to support research and development activities where this branched-chain alkane is of interest.

Molecular Identity and Physicochemical Properties
2,3,6-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure

consists of an eight-carbon (octane) backbone with three methyl group substituents at positions

2, 3, and 6. The presence of these methyl groups results in two stereocenters at the C3 and C6

positions.

Table 1: Physicochemical and Computed Properties of 2,3,6-Trimethyloctane
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Property Value Source

Identifiers

IUPAC Name 2,3,6-trimethyloctane [1]

CAS Number 62016-33-5 [1][2][3]

Molecular Formula C₁₁H₂₄ [1][2]

SMILES CCC(C)CCC(C)C(C)C [1]

InChI

InChI=1S/C11H24/c1-6-

10(4)7-8-11(5)9(2)3/h9-11H,6-

8H2,1-5H3

[1]

Physical Properties

Molecular Weight 156.31 g/mol [1][2]

Exact Mass 156.187800766 g/mol [1][2]

Boiling Point 180 °C [2]

Melting Point -57.06 °C (estimate) [2]

Density 0.7473 g/cm³ (estimate) [2]

Refractive Index 1.4191 [2]

Computed Properties

XLogP3 5.3 [1][2]

Rotatable Bond Count 5 [2]

Complexity 84 [2]

Covalently-Bonded Unit Count 1 [1][2]

Molecular Structure Visualization
The two-dimensional chemical structure of 2,3,6-trimethyloctane is depicted below. This

visualization clarifies the connectivity of the carbon backbone and the placement of the methyl

substituents.
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Caption: 2D structure of 2,3,6-Trimethyloctane.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

organic compounds.

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for 2,3,6-
trimethyloctane is available.[1] The mass spectrum is characterized by the following major

fragment ions:

m/z Top Peak: 57

m/z 2nd Highest Peak: 71

m/z 3rd Highest Peak: 43

These fragments are typical for branched alkanes, resulting from characteristic cleavage

patterns of the carbon chain.

NMR and IR Spectroscopy: While detailed experimental protocols for acquiring NMR and IR

spectra were not found in the search results, public databases indicate the availability of ¹³C

NMR and vapor phase IR spectra for 2,3,6-trimethyloctane.[1] These techniques would

provide critical information on the carbon framework and functional groups (or lack thereof),

respectively.

Experimental Protocols
A specific, validated synthesis protocol for 2,3,6-trimethyloctane was not identified in the

provided search results. However, a general workflow for the analysis and characterization of

such a volatile compound using standard analytical techniques is outlined below.

Protocol: Characterization of a 2,3,6-Trimethyloctane Sample by GC-MS

Objective: To confirm the identity and assess the purity of a sample purported to be 2,3,6-
trimethyloctane.

Materials:
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Sample of 2,3,6-trimethyloctane

High-purity solvent for dilution (e.g., hexane or dichloromethane)

Volumetric flasks and micropipettes

GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms or similar)

Helium carrier gas (high purity)

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is

~100 µg/mL, but this may require optimization based on instrument sensitivity.

Create a solvent blank for a baseline run.

GC-MS Instrument Setup:

Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a

split injection mode to avoid column overloading.

Oven Program: Start at a low temperature (e.g., 40 °C) and hold for 1-2 minutes. Ramp

the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures

elution of the compound (e.g., 200 °C).

Column: A non-polar column is appropriate for separating hydrocarbons based on boiling

point.[4][5]

Mass Spectrometer: Set to scan a mass range appropriate for the compound and its

expected fragments (e.g., m/z 40-200). Use electron ionization (EI) at 70 eV.

Data Acquisition:

Inject the solvent blank first to identify any system contaminants.
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Inject the prepared sample solution. The time it takes for the compound to travel through

the column to the detector is the retention time.[6]

Data Analysis:

Identify the Peak: Locate the major peak in the resulting total ion chromatogram (TIC).

Note its retention time.

Analyze the Mass Spectrum: Obtain the mass spectrum of the identified peak. Compare

the fragmentation pattern with a reference library (e.g., NIST) to confirm the identity as

2,3,6-trimethyloctane.[1] The spectrum should show prominent peaks at m/z 57, 71, and

43.[1]

Assess Purity: The purity of the sample can be estimated by the relative area of the main

peak compared to the total area of all peaks in the chromatogram.[6]

Sample Preparation GC-MS Analysis

Data Processing
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Caption: Workflow for GC-MS analysis of 2,3,6-Trimethyloctane.

Biological Activity and Signaling Pathways
The provided search results contain no specific information regarding the biological activity of

2,3,6-trimethyloctane or its involvement in any signaling pathways. As a simple branched

alkane, it is generally expected to have low biological activity, primarily acting as a non-polar

solvent or lipid-like molecule. Further research would be required to investigate any potential

interactions with biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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